

# Application Notes and Protocols for In Vivo Imaging of BIBF 1202 Effects

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## Compound of Interest

Compound Name: *BIBF 1202*

Cat. No.: *B1666967*

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## Introduction

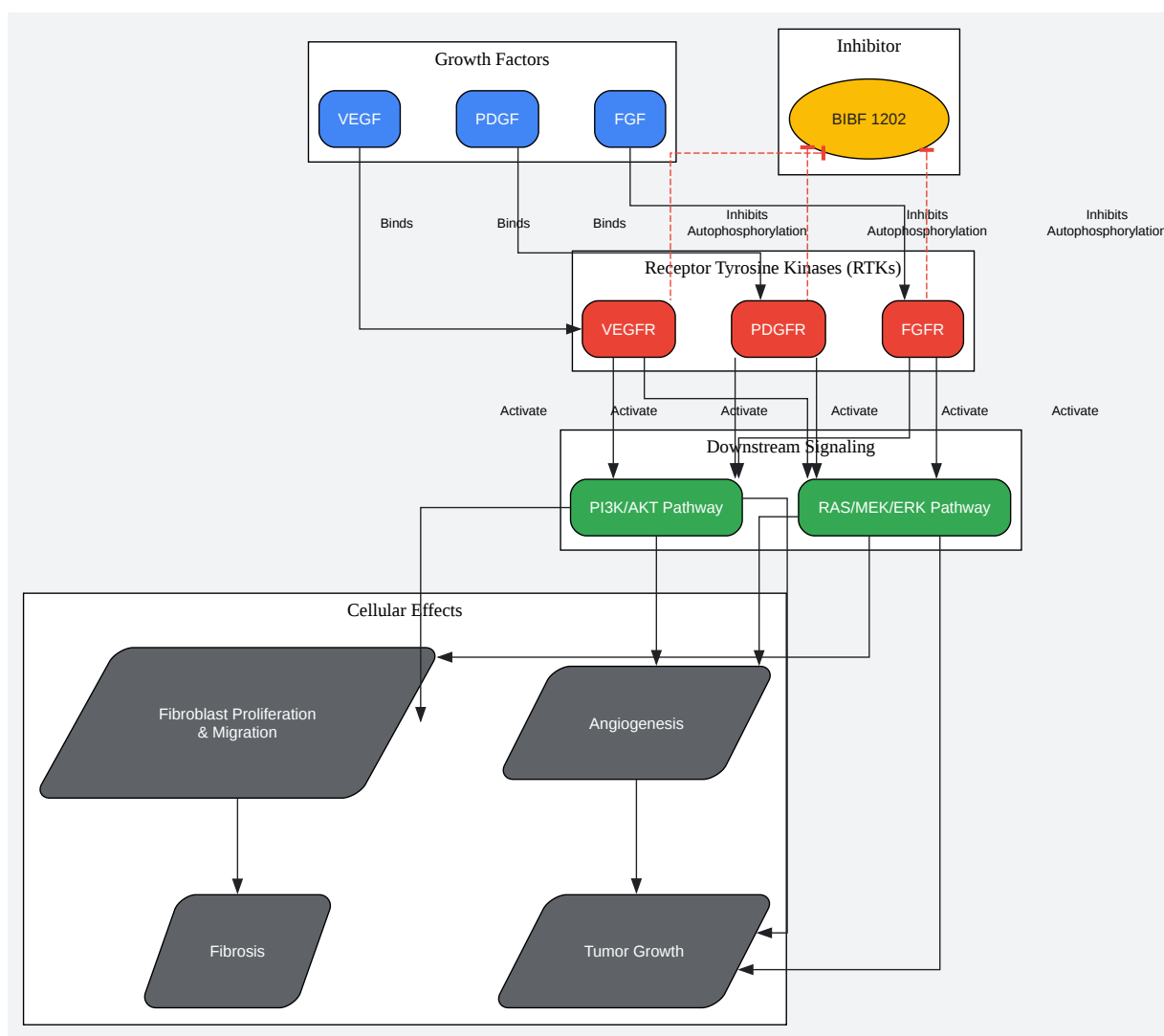
**BIBF 1202** is the primary active metabolite of Nintedanib (BIBF 1120), a potent small-molecule tyrosine kinase inhibitor (TKI).[1][2][3] Nintedanib is metabolized by esterases to form **BIBF 1202**, which exerts the therapeutic effects.[4][5] These application notes focus on in vivo imaging techniques to monitor the pharmacodynamic effects of **BIBF 1202**, primarily its anti-angiogenic and anti-fibrotic activities. Nintedanib, and by extension **BIBF 1202**, functions as a triple angiokinase inhibitor by targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][6][7] This inhibition blocks downstream signaling crucial for the proliferation and migration of endothelial cells, pericytes, and fibroblasts, making it an effective therapy for certain cancers and idiopathic pulmonary fibrosis (IPF).[6][8]

Non-invasive in vivo imaging techniques are critical for longitudinally assessing the therapeutic efficacy of **BIBF 1202**. These methods allow for the real-time, quantitative evaluation of changes in tumor vasculature, tumor growth, and fibrotic processes within a living organism, providing invaluable insights for preclinical and clinical research.[9][10][11]

## Mechanism of Action and Signaling Pathways

**BIBF 1202** competitively binds to the ATP-binding pocket of VEGFR 1-3, FGFR 1-3, and PDGFR  $\alpha/\beta$ , preventing receptor autophosphorylation and blocking downstream signaling

cascades.[7][12] This multi-targeted inhibition disrupts key processes in tumorigenesis and fibrosis. The inhibition of VEGFR and PDGFR pathways leads to potent anti-angiogenic effects, including a decrease in microvessel density and vascular permeability.[8][13] The additional inhibition of FGFR and PDGFR signaling pathways disrupts the proliferation and migration of fibroblasts, which is central to its anti-fibrotic effects.[1]



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**Caption:** BIBF 1202 signaling pathway and inhibition mechanism.

## Data Presentation: Summary of In Vivo Effects

The following tables summarize quantitative data from preclinical studies investigating the effects of Nintedanib (BIBF 1120), the prodrug of **BIBF 1202**.

Table 1: Summary of Anti-Angiogenic and Anti-Tumor Effects in Preclinical Models

Parameter	Animal Model	Treatment	Result	Reference
Tumor Growth	Lung Cancer Xenograft (A549)	BIBF 1120 (100 mg/kg, daily)	Significant inhibition of primary tumor growth vs. control.	[8]
Microvessel Density (CD31)	Pancreatic Cancer Xenograft	BIBF 1120 (50 mg/kg, daily)	Significant decrease in MVD compared to control group.	[8][13]
Vessel Perfusion	Lung Cancer Xenograft	BIBF 1120	Significant decrease in vessel perfusion.	[8][13]
Tumor Hypoxia	Lung & Pancreatic Models	BIBF 1120	Increased tumor hypoxia due to anti-angiogenic effects.	[8][13]
Tumor Apoptosis (Cleaved Caspase-3)	Lung Cancer Xenograft	BIBF 1120 + Chemotherapy	Elevated apoptosis to a greater extent than chemotherapy alone.	[8][13]

| VEGFR2-Targeted Imaging Signal| Colon Cancer Xenograft | Anti-VEGFR2 Therapy | ~46% decrease in molecular ultrasound signal 1 day after treatment initiation. |[14] |

Table 2: Summary of Anti-Fibrotic Effects in Preclinical Models

Parameter	Animal Model	Treatment	Result	Reference
PET Tracer Uptake ([18F]ATX-1905)	Bleomycin-Induced Pulmonary Fibrosis (Mouse)	Nintedanib (2-week regimen)	Notable reduction in tracer uptake, indicating reduced ATX expression.	[15]
PET Tracer Uptake ([18F]FDG)	Bleomycin-Induced Pulmonary Fibrosis (Mouse)	Nintedanib (2-week regimen)	Decreased tracer uptake, reflecting diminished inflammation.	[15]
Collagen-Targeted MRI	Bleomycin-Induced Pulmonary Fibrosis (Mouse)	Not Specified	A collagen-specific peptide conjugated to Gd3+ specifically detected and quantified lung fibrosis.	[16]

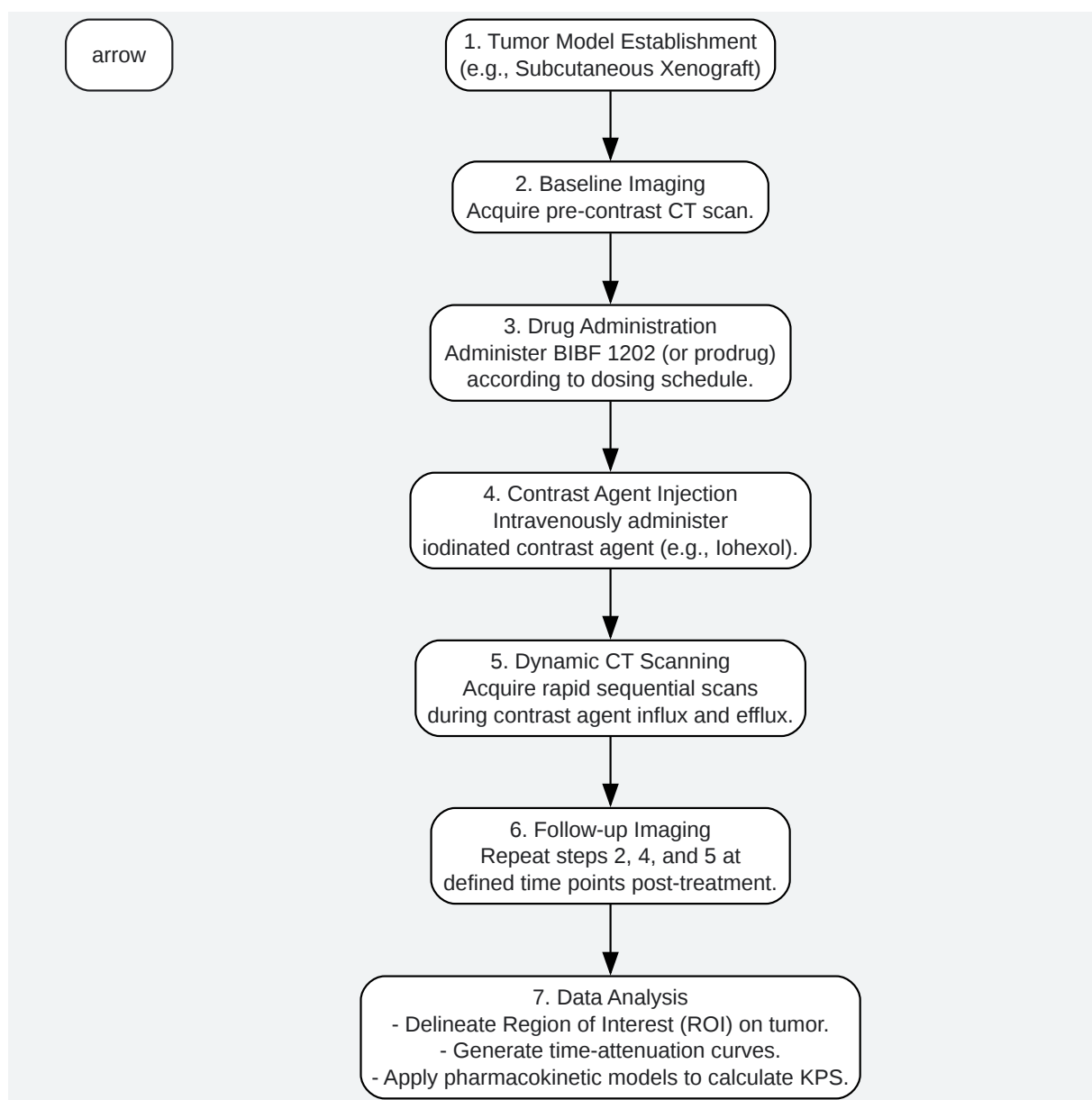
| Ashcroft Score (Histology) | Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Nintedanib (2-week regimen) | Significant reduction in fibrosis score compared to untreated group. [[15] |

## Experimental Protocols

Here we provide detailed protocols for key in vivo imaging techniques to track the anti-angiogenic and anti-fibrotic effects of **BIBF 1202**.

### Protocol 1: Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) to Assess Anti-Angiogenic Effects

Principle: DCE-CT is a functional imaging technique that involves the rapid acquisition of CT images before, during, and after the administration of an iodinated contrast agent.[9] It allows for the quantification of tumor microvascular characteristics, such as blood flow, blood volume, and vascular permeability (KPS). A reduction in KPS can indicate a response to anti-angiogenic therapy.[17]



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**Caption:** General workflow for DCE-CT imaging of anti-angiogenic response.

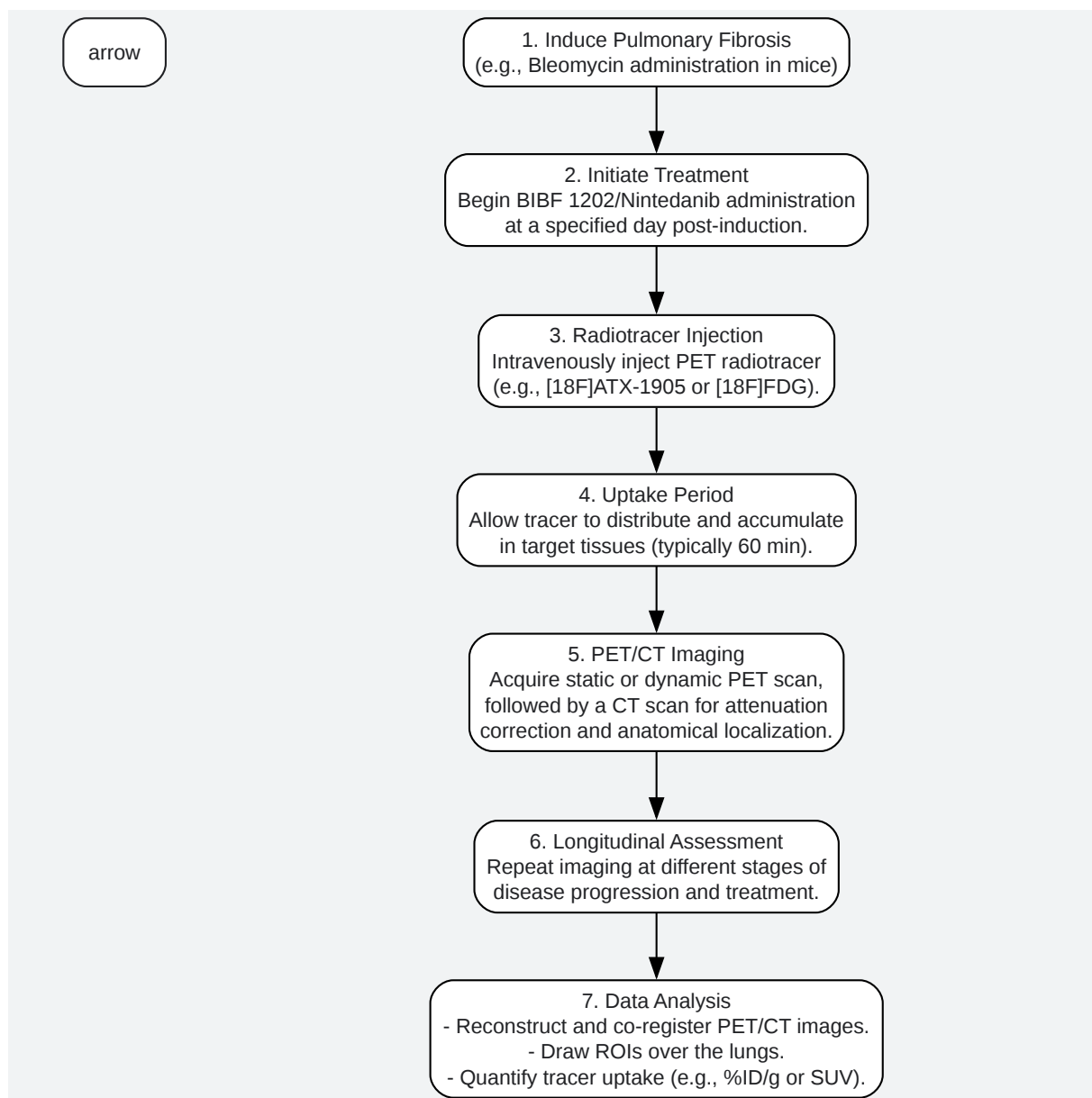
Methodology:

- Animal Model:
  - Use immunodeficient mice (e.g., nude rats or SCID mice) aged 6-8 weeks.
  - Establish subcutaneous tumors by injecting  $1-5 \times 10^6$  cancer cells (e.g., human colon cancer cells) in a 100-200  $\mu\text{L}$  volume of PBS or Matrigel into the flank.
  - Monitor tumor growth with calipers. Initiate imaging and treatment when tumors reach a volume of approximately 100-200  $\text{mm}^3$ .
- Equipment and Reagents:
  - In vivo micro-CT scanner.
  - Anesthesia system (isoflurane).
  - Catheter for intravenous injection.
  - Iodinated contrast agent (e.g., Iohexol or a macromolecular contrast agent).
  - **BIBF 1202** or its prodrug Nintedanib, formulated for administration.
  - Image analysis software with pharmacokinetic modeling capabilities.
- Imaging Procedure:
  - Baseline Scan: Anesthetize the mouse and place it on the scanner bed. Perform a pre-contrast CT scan of the tumor region.
  - Treatment: Administer **BIBF 1202**/Nintedanib as per the study design (e.g., daily oral gavage).
  - Dynamic Scan:

- At the designated time point post-treatment (e.g., 24 hours), anesthetize the mouse and place a catheter in the tail vein.
- Initiate the dynamic CT scanning protocol.
- After a few initial baseline scans, inject the contrast agent as a bolus via the tail vein catheter.
- Continue rapid scanning for 5-10 minutes to capture the vascular enhancement phases.
- Longitudinal Monitoring: Repeat the DCE-CT procedure at multiple time points (e.g., Day 1, Day 7, Day 14) to monitor the treatment response over time.
- Data Analysis:
  - Co-register the dynamic and pre-contrast CT images.
  - Define a Region of Interest (ROI) encompassing the tumor on the CT images.
  - For each voxel within the ROI, plot the change in Hounsfield Units (HU) over time to generate a time-attenuation curve.
  - Fit the data to a pharmacokinetic model (e.g., two-compartment model) to calculate parameters like KPS (permeability-surface area product).
  - Compare KPS values between baseline and post-treatment scans and between treated and control groups.

## Protocol 2: PET/CT Imaging to Assess Anti-Fibrotic Effects in a Pulmonary Fibrosis Model

Principle: Positron Emission Tomography (PET) uses radiotracers to visualize and quantify metabolic and cellular processes.<sup>[11]</sup> In the context of pulmonary fibrosis, tracers like <sup>[18F]</sup>FDG can measure inflammation and metabolic activity, while targeted tracers like <sup>[18F]</sup>ATX-1905 can quantify the expression of specific fibrosis-related proteins like autotaxin.<sup>[15][16]</sup> Co-registration with CT provides anatomical context.



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**Caption:** General workflow for PET/CT imaging of anti-fibrotic response.

Methodology:



- Animal Model (Bleomycin-Induced Pulmonary Fibrosis):
  - Use C57BL/6 mice aged 8-10 weeks.
  - Anesthetize the mice.
  - Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.
  - Fibrosis typically develops over 14-21 days.
- Equipment and Reagents:
  - In vivo PET/CT scanner.
  - Anesthesia system (isoflurane).
  - PET Radiotracer: [18F]FDG (for inflammation/metabolism) or a fibrosis-specific tracer like [18F]ATX-1905.
  - **BIBF 1202** or its prodrug Nintedanib.
  - Image analysis software.
- Imaging Procedure:
  - Treatment: Begin treatment with **BIBF 1202**/Nintedanib at a clinically relevant time point (e.g., Day 9 post-bleomycin, when fibrosis is developing).[\[15\]](#)
  - Fasting: If using [18F]FDG, fast the animals for 6-8 hours prior to imaging to reduce background glucose levels.
  - Radiotracer Administration: Anesthetize the mouse and inject the radiotracer (e.g., 5-10 MBq) via the tail vein.
  - Uptake: Keep the animal anesthetized and warm for the uptake period (typically 60 minutes).

- Scanning:
  - Position the mouse in the PET/CT scanner.
  - Acquire a static PET scan for 10-20 minutes.
  - Immediately following the PET scan, acquire a CT scan for anatomical correlation.
- Longitudinal Monitoring: Perform PET/CT scans before treatment initiation and after the treatment course to assess changes in tracer uptake.
- Data Analysis:
  - Reconstruct PET images with correction for attenuation (using the CT data), scatter, and radioactive decay.
  - Fuse the PET and CT images.
  - Draw 3D ROIs over the entire lung region using the CT images as a guide.
  - Calculate the tracer uptake within the lung ROIs, commonly expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
  - Compare lung uptake values between treated, untreated, and control groups. Correlate imaging findings with histological analysis (e.g., Ashcroft scoring) upon study completion.

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